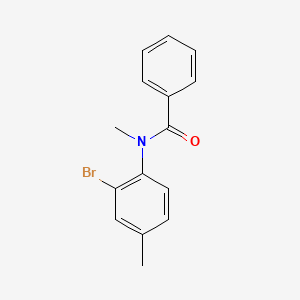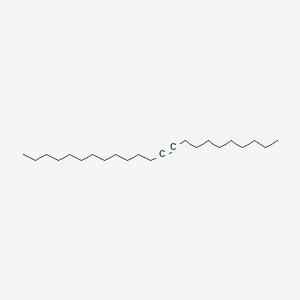
Tricos-10-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricos-10-yne is an organic compound with the molecular formula C23H44 . It is a long-chain alkyne, characterized by the presence of a triple bond between the tenth and eleventh carbon atoms in its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricos-10-yne can be synthesized through various methods, including:
Dehydrohalogenation of Dihalides: This method involves the elimination of hydrogen halides from vicinal or geminal dihalides using strong bases such as sodium amide in liquid ammonia.
Alkynylation Reactions: This involves the coupling of terminal alkynes with alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where dihalides are treated with strong bases under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, including ketones and carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tricos-10-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions with alkynes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require alkyne functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tricos-10-yne involves its interaction with various molecular targets through its triple bond. The triple bond can participate in various chemical reactions, including addition and substitution reactions, which can alter the structure and function of target molecules. The pathways involved often include the formation of reactive intermediates that can further react to form stable products.
Comparación Con Compuestos Similares
Eicos-10-yne: A shorter chain alkyne with similar chemical properties.
Pentacos-10-yne: A longer chain alkyne with similar reactivity.
Uniqueness: Tricos-10-yne is unique due to its specific chain length and the position of the triple bond, which confer distinct chemical and physical properties. Its specific reactivity and stability make it a valuable compound in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
65388-56-9 |
|---|---|
Fórmula molecular |
C23H44 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
tricos-10-yne |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-19,21,23H2,1-2H3 |
Clave InChI |
FMOUUMCEGFVSDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


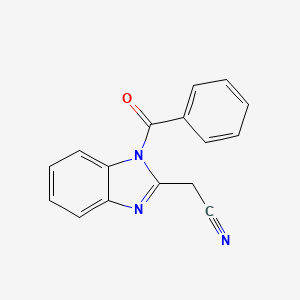
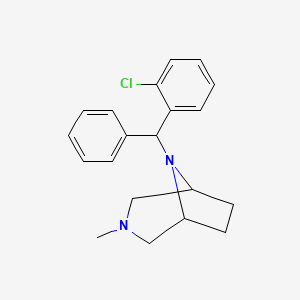
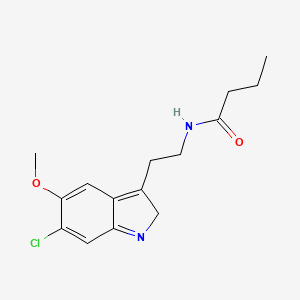
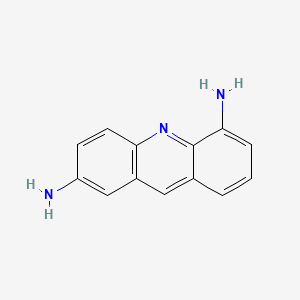
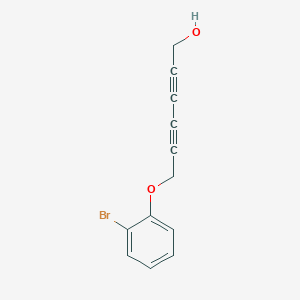
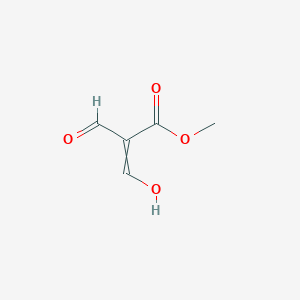
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
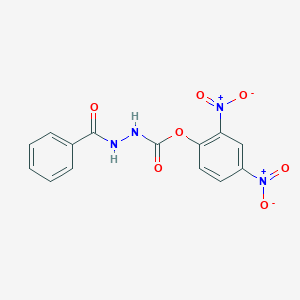
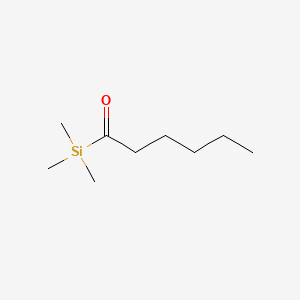
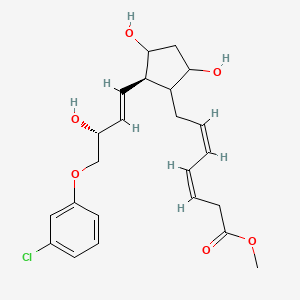
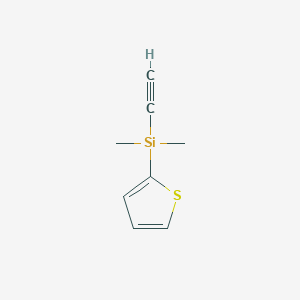
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
